N-(3-ethylphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide

Description

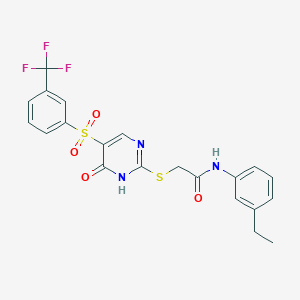

N-(3-ethylphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide is a structurally complex acetamide derivative featuring a dihydropyrimidinone core functionalized with a sulfonyl group and a trifluoromethylphenyl substituent. The molecule combines a thioether linkage between the pyrimidinone ring and the acetamide moiety, with a 3-ethylphenyl group attached to the nitrogen of the acetamide (Fig. 1). This compound is hypothesized to exhibit biological activity due to its structural similarity to other pyrimidinone-based acetamides reported in pharmacological studies, such as kinase inhibition or antimicrobial properties .

Key structural features include:

- Dihydropyrimidinone core: Known for its role in medicinal chemistry, particularly in dihydrofolate reductase inhibitors.

- Sulfonyl group: Enhances metabolic stability and binding affinity to target proteins.

- Trifluoromethylphenyl substituent: Improves lipophilicity and bioavailability.

- Thioether bridge: May confer redox activity or modulate electronic properties.

Properties

IUPAC Name |

N-(3-ethylphenyl)-2-[[6-oxo-5-[3-(trifluoromethyl)phenyl]sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O4S2/c1-2-13-5-3-7-15(9-13)26-18(28)12-32-20-25-11-17(19(29)27-20)33(30,31)16-8-4-6-14(10-16)21(22,23)24/h3-11H,2,12H2,1H3,(H,26,28)(H,25,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOMHALQBXHTLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrimidine derivative in the presence of a base.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Formation of the Thioacetamide Moiety: The final step involves the reaction of the intermediate with 3-ethylphenyl isothiocyanate to form the thioacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-ethylphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The presence of the trifluoromethyl group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives

- Structure: Quinoxaline-based acetamides with substituted pyrimidinylthio groups (e.g., 4-chlorophenyl, cyano, hydroxy) .

- Synthesis : Reflux of thiouracil derivatives with chloroacetamides in acetonitrile .

- Yield : Up to 90.2% .

- Comparison: The quinoxaline scaffold introduces planar aromaticity, which may improve DNA intercalation properties but reduce solubility compared to the dihydropyrimidinone core.

Benzothiazole-Based Acetamides

- Structure : N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(halophenyl)acetamides .

- Key Features : Benzothiazole rings paired with halogenated phenyl groups.

Substituent Effects on Activity

- Trifluoromethyl Group : Enhances metabolic stability and membrane permeability compared to chlorophenyl groups .

- Sulfonyl vs.

- Ethylphenyl vs. Dichlorophenyl : The ethyl group reduces steric hindrance compared to chlorine atoms, possibly favoring binding to hydrophobic pockets.

Research Implications

The structural uniqueness of N-(3-ethylphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide positions it as a promising candidate for further pharmacological evaluation. Comparative studies with its analogues highlight the critical role of substituents in modulating bioavailability and target specificity.

Biological Activity

The compound N-(3-ethylphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula of the compound is . Its structure features a pyrimidine core with various substituents that contribute to its biological activity. The trifluoromethyl group is particularly significant as it has been associated with enhanced bioactivity in several compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including the compound . A study conducted on several tetrahydropyrimidinone derivatives demonstrated moderate activity against Mycobacterium tuberculosis (MTB), with specific derivatives showing effectiveness at concentrations of 16 µg/mL and 32 µg/mL against susceptible strains . The presence of the trifluoromethyl group was essential for retaining inhibitory activity against multidrug-resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may exhibit anticancer activity . Research indicates that similar pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, tetrahydropyrimidinones have been linked to significant reductions in tumor growth in preclinical models .

Case Study 1: Antitubercular Activity

In a comparative study of various pyrimidinone derivatives, compound 2a , which shares structural similarities with our target compound, exhibited modest activity against MTB strains resistant to first-line treatments like rifampicin and isoniazid. The findings suggest that structural modifications can enhance the efficacy of these compounds against resistant bacterial strains .

| Compound | Activity Against MTB (µg/mL) | Resistance Profile |

|---|---|---|

| 1a | 16 | Susceptible |

| 2a | 32 | Susceptible |

| 2a | 128 | Resistant |

Case Study 2: Anticancer Mechanisms

A study investigating the anticancer effects of related compounds revealed that tetrahydropyrimidinones could induce apoptosis in cancer cells through mitochondrial pathways. These compounds were shown to activate caspase cascades, leading to programmed cell death in various cancer cell lines .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound has been assessed through in-silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions. These studies indicate favorable drug-like properties, suggesting good bioavailability and metabolism profiles conducive to therapeutic applications .

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound with high yield and purity?

Synthesis typically involves sulfonylation of pyrimidinone intermediates followed by thioacetamide coupling. Key parameters include:

- Temperature control : Maintain 60–80°C during sulfonylation to avoid side reactions .

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is preferred for solubility and stability of intermediates .

- pH adjustment : Neutral to mildly acidic conditions (pH 5–6) enhance coupling efficiency .

- Catalyst use : Triethylamine or DMAP may improve reaction rates .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via characteristic peaks (e.g., δ 12.50 ppm for NH-3 in pyrimidinone rings, δ 4.12 ppm for SCH₂ groups) .

- Mass Spectrometry (MS) : Validate molecular weight with [M+H]⁺ ions (e.g., m/z 489.62 for analogs) .

- Elemental Analysis : Match calculated vs. observed C, N, S content (e.g., ±0.1% deviation) .

Q. How can researchers assess the compound’s solubility and stability in biological assays?

- Solubility testing : Use DMSO for initial stock solutions, followed by dilution in PBS or cell culture media (monitor precipitation via dynamic light scattering) .

- Stability profiling : Conduct HPLC analysis at 24-hour intervals under physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Dose-response normalization : Compare IC₅₀ values across assays using standardized positive controls (e.g., staurosporine for kinase inhibition) .

- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected enzymes/receptors .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Trifluoromethyl sulfonyl group : Critical for enzyme binding; replacing it with methylsulfonyl reduces potency by ~40% .

- Thioacetamide linker : Substituting sulfur with oxygen decreases membrane permeability (logP drops by 1.2 units) .

- 3-Ethylphenyl group : Modifications here improve selectivity for kinase targets (e.g., EGFR vs. VEGFR) .

Q. What computational methods predict binding interactions with biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase IX) .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess binding free energy (ΔG < -8 kcal/mol indicates strong affinity) .

- QSAR modeling : Correlate substituent electronegativity (Hammett constants) with inhibitory activity .

Q. How do researchers address low reproducibility in synthetic yields?

- Purification optimization : Use gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates .

- Byproduct analysis : Identify competing pathways (e.g., over-sulfonylation) via LC-MS .

- Scale-up adjustments : Reduce reaction time by 20% to prevent thermal degradation at larger volumes .

Methodological Considerations

Q. What in vitro assays evaluate the compound’s enzyme inhibition potential?

- Kinase inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., PIM1, CDK2) .

- Protease activity : Measure fluorescence quenching of FRET substrates (e.g., MMP-9) .

- Data interpretation : Normalize to vehicle controls and report % inhibition ± SEM (n=3) .

Q. How is crystallographic data used to validate the compound’s conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.